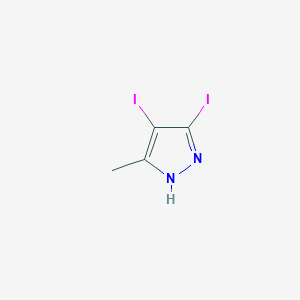

3,4-Diiodo-5-methyl-1h-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-diiodo-5-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4I2N2/c1-2-3(5)4(6)8-7-2/h1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLNGDMFVSCNHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of a Dihalogenated Pyrazole Scaffold

An In-Depth Technical Guide to 3,4-Diiodo-5-methyl-1H-pyrazole: Properties, Synthesis, and Applications in Drug Discovery

In the landscape of medicinal chemistry, pyrazoles represent a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds and approved drugs.[1][2] Their five-membered heterocyclic structure, containing two adjacent nitrogen atoms, offers a unique combination of aromaticity, hydrogen bonding capabilities, and metabolic stability. The strategic introduction of halogen atoms, particularly iodine, onto this scaffold dramatically enhances its synthetic utility, transforming it into a versatile building block for complex molecular design.[1][3]

This guide focuses on this compound, a di-iodinated derivative with significant potential for researchers, scientists, and drug development professionals. The presence of two iodine atoms at the C3 and C4 positions provides two distinct, reactive handles for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[1][4] This dual functionality allows for the systematic construction of diverse chemical libraries and the exploration of structure-activity relationships (SAR) essential for optimizing targeted therapeutics, such as kinase inhibitors.[1] This document provides a comprehensive overview of its core chemical properties, validated synthetic methodologies, characteristic reactivity, and its burgeoning role in modern drug discovery.

Core Chemical and Physical Properties

This compound is a halogenated pyrazole derivative whose unique structural features govern its reactivity and potential applications.[4] The foundational physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 6715-87-3 | [4][5] |

| Molecular Formula | C₄H₄I₂N₂ | [4][5] |

| Molecular Weight | 333.90 g/mol | [4][5] |

| IUPAC Name | This compound | [4] |

| Melting Point | 178-181 °C | [5] |

| Boiling Point | 374.8 ± 42.0 °C (Predicted) | [5] |

| Density | 2.750 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 10.75 ± 0.50 (Predicted) | [5] |

| SMILES | CC1=C(C(=NN1)I)I | [4] |

| InChI Key | FPLNGDMFVSCNHK-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Rationale

The most common and direct route to this compound is through the electrophilic halogenation of the 5-methyl-1H-pyrazole precursor.[4]

Causality Behind the Synthesis

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The 4-position is the most electronically activated and, therefore, the most common site for initial substitution.[4] Achieving di-substitution at both the 3- and 4-positions requires overcoming this inherent regioselectivity. This is typically accomplished by using a slight excess of the iodinating agent and carefully controlling reaction conditions to drive the reaction to completion without undesirable side products. An oxidant is often included to react with the hydrogen iodide (HI) byproduct, regenerating iodine in situ and promoting the forward reaction, which improves yield and atom economy.[6]

Synthetic Workflow Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy this compound | 6715-87-3 [smolecule.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

Foreword: The Strategic Value of Iodinated Heterocycles in Modern Synthesis

An In-depth Technical Guide to 3,4-Diiodo-5-methyl-1H-pyrazole (CAS 6715-87-3)

In the landscape of contemporary drug discovery and material science, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and functional materials.[1][2] Its unique electronic properties and metabolic stability have cemented its role in numerous FDA-approved therapeutics.[2][3] The strategic introduction of iodine atoms onto this core, as seen in This compound , dramatically elevates its synthetic utility. This di-iodinated derivative is not merely a compound but a versatile platform, engineered for reactivity and poised for the construction of complex molecular architectures. The dual carbon-iodine bonds serve as powerful handles for palladium-catalyzed cross-coupling reactions, enabling chemists to forge intricate carbon-carbon and carbon-heteroatom bonds with precision.[1][4] This guide offers a deep dive into the core chemistry, synthesis, and application of this pivotal building block, providing researchers and development professionals with the technical insights necessary to harness its full potential.

Molecular Identity and Physicochemical Characteristics

This compound is a halogenated derivative characterized by a five-membered pyrazole ring bearing two iodine atoms at the C3 and C4 positions and a methyl group at the C5 position.[4] This specific substitution pattern is crucial to its reactivity and utility in synthetic chemistry.

Caption: Chemical structure of this compound.

The compound's key identifiers and physical properties are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Reference |

| CAS Number | 6715-87-3 | [5][6] |

| Molecular Formula | C4H4I2N2 | [4][5] |

| Molecular Weight | 333.90 g/mol | [4][5] |

| Appearance | Off-white to pale yellow solid | [7] |

| Melting Point | 178-181 °C | [8][9] |

| Boiling Point (Predicted) | 374.8 ± 42.0 °C | [8][9] |

| Density (Predicted) | 2.750 ± 0.06 g/cm3 | [8][9] |

| pKa (Predicted) | 10.75 ± 0.50 | [9] |

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The heavy iodine substituents and the overall electronic environment of the pyrazole ring give rise to a distinct spectroscopic signature.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | A characteristic sharp singlet is expected for the methyl group (C5-CH₃) in the upfield region, with minimal coupling. The N-H proton will appear as a broad singlet.[4] |

| ¹³C NMR | Resonances for the three carbon atoms of the pyrazole ring will be observed. The carbons bonded to iodine (C3 and C4) will show shifts influenced by the heavy atom effect. |

| ¹⁵N NMR | Two distinct signals are anticipated, corresponding to the different electronic environments of the nitrogen atoms. The "pyrrole-like" nitrogen (N1, bearing a hydrogen) typically resonates between -160 to -180 ppm, while the "pyridine-like" nitrogen (N2) appears further downfield, around -100 to -120 ppm.[4] |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C-H stretching (from the methyl group), and C=C/C=N stretching within the pyrazole ring are expected. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z corresponding to 333.90, with a characteristic isotopic pattern due to the presence of two iodine atoms. |

Synthesis and Chemical Reactivity

Synthesis: The Iodination Pathway

The most direct and common route to this compound is the electrophilic halogenation of the 5-methyl-1H-pyrazole precursor.[4] This transformation requires careful control of reaction conditions to achieve the desired di-iodination at the C3 and C4 positions while avoiding over-halogenation or the formation of undesired isomers.[4][10] The C4 position of the pyrazole ring is particularly electron-rich and thus highly susceptible to electrophilic attack.[1][11]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: General Procedure for Pyrazole Iodination

This protocol is a generalized representation based on established methods for pyrazole iodination and should be optimized for specific laboratory conditions.[1][12][13]

-

Preparation: To a solution of 5-methyl-1H-pyrazole (1.0 mmol) in a suitable solvent (e.g., acetonitrile, acetic acid, or a CCl₄ mixture), add the chosen iodinating agent.[1][12] Common agents include:

-

Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C) for a period of several hours to overnight.[1] Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. If an acidic medium was used, carefully neutralize it. Quench any excess iodine with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the characteristic iodine color disappears.[1][14]

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as dichloromethane or ethyl acetate.[14]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.[1]

Chemical Reactivity: A Gateway to Molecular Complexity

The true synthetic power of this compound lies in the reactivity of its two C-I bonds. Iodine atoms are excellent leaving groups, making this compound an ideal substrate for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[1][4] This allows for the sequential or simultaneous introduction of diverse functional groups, enabling the construction of large and complex molecular libraries from a single, versatile core.

Caption: Reactivity of this compound in cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl or vinyl groups.[1]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key transformation for accessing extended π-systems and linking molecular fragments.[4][15]

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for synthesizing many biologically active compounds.

Applications in Scientific Research and Development

The versatile reactivity of this compound positions it as a high-value building block across multiple scientific disciplines.

Caption: Key application areas for this compound.

-

Medicinal Chemistry: The pyrazole core is a cornerstone of many pharmaceuticals.[16][17] This di-iodinated intermediate is invaluable for synthesizing libraries of novel compounds to screen for biological activity.[7] Its structure is relevant for developing kinase inhibitors, antibacterial agents, and other targeted therapeutics.[1][4] The compound is also listed as a building block for protein degraders, a cutting-edge area of drug discovery.[5]

-

Material Science: The presence of heavy iodine atoms and the aromatic pyrazole ring imparts unique electronic properties. This makes the compound a candidate for creating novel organic semiconductors, coordination polymers, and other functional materials where tuning electronic characteristics is essential.[4]

-

Chemical Research: It serves as a pivotal intermediate in multi-step organic synthesis, providing a reliable scaffold for building molecular complexity.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[18] Avoid inhalation of dust and direct contact with skin and eyes.[18]

-

Storage: Store in a tightly closed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C is recommended.[9] Keep away from heat and sources of ignition.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[18]

Conclusion

This compound (CAS 6715-87-3) is more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its stable pyrazole core, combined with the exceptional reactivity imparted by the dual iodine substituents, provides a robust and versatile platform for synthetic chemists. From the targeted synthesis of next-generation pharmaceuticals to the development of novel functional materials, this compound offers a reliable pathway to molecular complexity. This guide has detailed its fundamental properties, synthesis, reactivity, and applications, providing the necessary framework for researchers to confidently and effectively integrate this powerful building block into their scientific endeavors.

References

-

Ivannikov, V. I., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(19), 6296. Retrieved from [Link]

-

Anderson, D. R., et al. (2005). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters, 46(48), 8367-8370. Retrieved from [Link]

-

Csollei, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Retrieved from [Link]

-

Wang, Y., et al. (2021). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Journal of the Chinese Chemical Society, 68(1), 101-109. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Hameed, A., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(2), M891. Retrieved from [Link]

-

LookChem. (n.d.). Cas 6715-87-3,this compound. Retrieved from [Link]

-

Labanauskas, L., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71. Retrieved from [Link]

-

ResearchGate. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). 3-Iodo-5-methyl-1H-pyrazole | CAS 93233-21-7. Retrieved from [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2026. Retrieved from [Link]

-

Vaughan, J. D., et al. (1970). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society, 92(3), 730-733. Retrieved from [Link]

-

Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 4(1), 58-70. Retrieved from [Link]

-

Request PDF. (n.d.). A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles. Retrieved from [Link]

-

Martins, M. A. P., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 7(5), 519-553. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]

-

Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1179-1202. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - a-Naphthyl Acetic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Retrieved from [Link]

-

MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

-

Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]

-

MDPI. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Retrieved from [Link]

-

Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Retrieved from [Link]

-

Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 6(1), 2-10. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 6715-87-3 [smolecule.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound, CasNo.6715-87-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound CAS#: 6715-87-3 [amp.chemicalbook.com]

- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.ru [2024.sci-hub.ru]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 3,4-Diiodo-5-methyl-1H-pyrazole

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3,4-Diiodo-5-methyl-1H-pyrazole. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the unique properties and potential applications of halogenated pyrazole derivatives.

Introduction: The Significance of this compound

Pyrazoles, five-membered heterocyclic aromatic compounds with two adjacent nitrogen atoms, are recognized as a "privileged scaffold" in medicinal chemistry due to their diverse biological activities.[1] The introduction of iodine atoms onto the pyrazole ring dramatically enhances their synthetic versatility, providing a reactive handle for constructing more complex molecular architectures through various cross-coupling reactions.[1][2] this compound, with its distinct substitution pattern, is a molecule of strategic importance. The two iodine atoms at the 3 and 4 positions, coupled with a methyl group at the 5-position, create a unique electronic and steric environment that influences its reactivity and biological potential.[3]

This guide will delve into the foundational aspects of this molecule, from its synthesis to its detailed structural elucidation, providing both theoretical understanding and practical, field-proven insights.

Synthesis and Mechanistic Considerations

The primary route to this compound is through the electrophilic halogenation of 5-methyl-1H-pyrazole.[3] The choice of iodinating agent and reaction conditions is critical to achieve di-iodination at the desired 3 and 4 positions while avoiding over-halogenation or the formation of undesired isomers.[4]

Synthetic Pathway: Electrophilic Iodination

The most common and effective methods for the iodination of pyrazoles involve the use of an electrophilic iodine source. The electron-rich pyrazole ring is susceptible to attack by iodonium ions (I+). The reaction typically proceeds first at the more electron-rich C4 position, followed by substitution at the C3 or C5 position. For the synthesis of this compound, a strong iodinating system is required to overcome the deactivating effect of the first iodine substituent.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for pyrazole iodination.[5]

Materials:

-

5-methyl-1H-pyrazole

-

Iodine (I₂)

-

Acetic acid (AcOH)

-

Carbon tetrachloride (CCl₄)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyl-1H-pyrazole (1.0 eq) in a mixture of acetic acid and carbon tetrachloride.

-

Add iodine (2.2 eq) to the solution and stir until partially dissolved.

-

Add the oxidizing agent (e.g., iodic acid, 0.5 eq) portion-wise to the reaction mixture. The use of an oxidant is crucial to regenerate the electrophilic iodine species in situ and drive the reaction to completion.[5]

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Trustworthiness of the Protocol: This protocol incorporates a quenching step with sodium thiosulfate to safely neutralize the reactive iodine and an acid-base wash to remove impurities, ensuring the isolation of a pure product.

Molecular Structure and Characterization

The molecular structure of this compound is defined by the pyrazole core with iodine atoms at positions 3 and 4, and a methyl group at position 5.

Caption: Molecular structure of this compound.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A singlet for the N-H proton (broad, chemical shift dependent on solvent and concentration). A singlet for the C5-methyl group protons. The absence of signals in the aromatic region for the pyrazole ring protons confirms di-substitution at the 3 and 4 positions.[3] |

| ¹³C NMR | Resonances for the C3 and C4 carbons will be significantly shifted to a higher field (lower ppm) due to the heavy atom effect of iodine. Signals for the C5 carbon and the methyl carbon will also be present. |

| IR Spectroscopy | Characteristic N-H stretching vibrations. C-N and C=C stretching bands for the pyrazole ring. C-I stretching vibrations will be observed in the far-IR region.[7] |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of C₄H₄I₂N₂ (333.9 g/mol ) should be observed.[9] A characteristic isotopic pattern for two iodine atoms will be present. |

X-ray Crystallography and Solid-State Structure

While specific crystallographic data for this compound is limited, the structures of related 4-halogenated-1H-pyrazoles have been determined.[3][7][10] These studies reveal that the solid-state packing is dominated by intermolecular interactions such as hydrogen bonding (N-H···N) and halogen bonding (C-I···N or C-I···I).[11] For 4-iodo-1H-pyrazole, a catemeric (chain-like) structure formed through N-H···N hydrogen bonds is observed.[7] It is plausible that this compound would also exhibit strong intermolecular interactions, influencing its melting point and solubility.

Experimental Protocol: Crystallization for X-ray Diffraction

-

Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and hexane).[3]

-

Allow the solution to cool slowly to room temperature.

-

If no crystals form, store the solution at a lower temperature (e.g., 4 °C) for several days.

-

Alternatively, vapor diffusion by placing a vial of the solution in a sealed chamber containing a more volatile anti-solvent can promote crystal growth.

-

Once suitable single crystals have formed, they can be isolated and mounted for X-ray diffraction analysis.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research.

Medicinal Chemistry

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[3] The iodine atoms in this compound can serve as handles for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the synthesis of complex molecules with potential therapeutic applications.[3][12] For instance, related pyrazole compounds have been investigated as inhibitors of bacterial growth.[3]

Materials Science

Halogenated organic molecules are of interest in materials science for the development of novel materials with specific electronic properties. The presence of iodine atoms can influence the electronic structure and intermolecular packing of the molecule, making it a candidate for applications in organic electronics or as a component of coordination polymers.[3]

Conclusion

This compound is a synthetically versatile and structurally interesting molecule. This guide has provided a comprehensive overview of its synthesis, molecular structure, and potential applications. The detailed protocols and mechanistic insights are intended to empower researchers to confidently work with this compound and explore its full potential in their respective fields. As a key intermediate, the understanding and utilization of this compound will continue to contribute to advancements in both medicinal chemistry and materials science.

References

-

MDPI. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Retrieved from [Link]

-

Sci-Hub. (n.d.). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Retrieved from [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Retrieved from [Link]

-

Arkat USA. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

-

ResearchGate. (2025). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy this compound | 6715-87-3 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.ru [2024.sci-hub.ru]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. [PDF] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | Semantic Scholar [semanticscholar.org]

- 11. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

Foreword: The Critical Role of Physicochemical Profiling in Drug Discovery

An In-Depth Technical Guide to the Solubility and Stability of 3,4-Diiodo-5-methyl-1H-pyrazole

In the landscape of modern drug development, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most fundamental yet critical assessments are the solubility and stability of a molecule. These intrinsic properties govern a compound's behavior in both experimental and physiological environments, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility. This compound, a halogenated heterocyclic compound, represents a scaffold of increasing interest. The diiodo substitution provides a synthetically versatile handle for diversification through cross-coupling reactions, making it a valuable building block in medicinal chemistry.[1][2] However, the very features that impart this synthetic utility—the carbon-iodine bonds—also introduce potential liabilities. This guide provides an in-depth exploration of the solubility and stability characteristics of this compound, offering both theoretical insights and field-proven experimental protocols to empower researchers in their drug development endeavors.

Part 1: The Solubility Profile of this compound

Understanding the solubility of a compound is the first step in designing meaningful biological assays, developing suitable analytical methods, and creating viable formulations. The solubility of this compound is dictated by its molecular structure: a relatively non-polar pyrazole core, a small alkyl group, and two large, polarizable iodine atoms.

Theoretical Considerations and Predicted Solubility

The parent 1H-pyrazole ring exhibits limited solubility in water but is readily soluble in various organic solvents like ethanol and acetone.[3][4] The introduction of two iodine atoms significantly increases the molecular weight (MW: 333.9 g/mol ) and molecular surface area. While iodine is electronegative, the C-I bond is not highly polar, and the large size of the iodine atoms contributes to strong van der Waals forces. Consequently, high lattice energy in the solid state can be anticipated, potentially leading to poor solubility in many solvents.

Based on the behavior of analogous halogenated heterocycles, a general solubility profile can be predicted. The compound is expected to have low aqueous solubility but good solubility in chlorinated solvents and some polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | Low to Partial | While non-polar, these solvents may be insufficient to overcome the crystal lattice energy of a solid compound. Toluene is a better candidate than hexane. |

| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents are effective at solvating a wide range of organic molecules. DMSO is often the solvent of choice for initial stock solutions. |

| Polar Protic | Water, Methanol, Ethanol | Low | The lack of significant hydrogen bond donating/accepting groups on the molecule limits its interaction with protic solvents like water.[3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polarizability of both the C-I bonds and the chlorinated solvents leads to favorable dipole-dipole and London dispersion force interactions.[1] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "gold standard" for determining equilibrium (thermodynamic) solubility is the shake-flask method developed by Higuchi and Connors.[5] This method establishes the equilibrium between the dissolved and solid states of the compound, providing the most reliable measure of its intrinsic solubility.[6][7]

Methodology:

-

Preparation: Add an excess amount of solid this compound (enough to ensure a solid phase remains at equilibrium) to a known volume of the selected solvent in a sealed glass vial.

-

Equilibration: Agitate the vials in a temperature-controlled shaker or rotator (e.g., at 25 °C) for a sufficient period to reach equilibrium. For many compounds, 24 to 72 hours is adequate, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the saturated solution from the undissolved solid.

-

Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute the sample with a suitable solvent (e.g., acetonitrile) to a concentration within the calibrated range of the analytical method.

-

Analysis: Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as UPLC-MS/MS.

Caption: Workflow for Shake-Flask Solubility Determination.

Part 2: The Chemical Stability Profile

The stability of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf life.[] For this compound, the primary stability concerns revolve around the integrity of the pyrazole ring and, most significantly, the robust-ness of the two carbon-iodine bonds.

Predicted Degradation Pathways

Based on the chemical structure and data from related compounds, two principal degradation pathways are anticipated:

-

De-iodination (Photolytic & Thermal): The carbon-iodine bond is the weakest bond in the molecule and is susceptible to cleavage. Aryl iodides are known to be sensitive to light, particularly UV radiation, which can induce homolytic cleavage of the C-I bond to form radicals.[9] This degradation is often visually apparent, as the liberated iodine (I₂) imparts a yellow or brown color to the solid or solution.[9] Elevated temperatures can also accelerate this process.

-

Hydrolysis: While the pyrazole ring is generally stable, it can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opening.[9] The pH of the medium is therefore a critical factor in the stability of the compound in aqueous solutions.

Experimental Protocol: Stress Testing (Forced Degradation)

Stress testing is a crucial component of drug development, designed to identify likely degradation products, elucidate degradation pathways, and validate the stability-indicating power of analytical methods.[10][11]

Caption: Overview of a Forced Degradation (Stress Testing) Study.

Methodologies:

-

Thermal Stability:

-

Place the solid compound in a controlled temperature oven (e.g., 80 °C).

-

Prepare a solution of the compound (e.g., in acetonitrile) and incubate it at a lower temperature (e.g., 60 °C).

-

Include a control sample stored at recommended conditions (e.g., 2-8 °C).

-

Analyze samples at initial, intermediate, and final time points (e.g., 0, 3, and 7 days).

-

-

Photostability:

-

Follow the International Council for Harmonisation (ICH) Q1B guidelines.[12][13]

-

Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A parallel set of samples, wrapped in aluminum foil to serve as dark controls, must be stored under the same temperature conditions.

-

Analyze the light-exposed and dark control samples at the end of the exposure period.

-

-

Hydrolytic Stability:

-

Prepare solutions of the compound in buffered media at various pH levels (e.g., pH 1.2, pH 4.5, pH 7.4, and pH 9.0).

-

Incubate the solutions at a controlled temperature (e.g., 50 °C).

-

Analyze samples at appropriate time intervals to determine the rate of degradation as a function of pH.

-

Long-Term and Accelerated Stability Studies

To establish a re-test period or shelf life, formal stability studies under ICH-prescribed conditions are necessary. These studies evaluate the product in its proposed container closure system.[10][14]

Table 2: Standard ICH Conditions for Long-Term and Accelerated Stability Testing

| Study Type | Storage Condition | Minimum Duration | Testing Frequency (Typical) |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

RH = Relative Humidity. Intermediate testing is performed if a significant change occurs during accelerated testing.

Analytical Method for Stability Monitoring

A stability-indicating analytical method is required to quantify the decrease in the concentration of the active compound and to detect and quantify any degradation products formed. A reverse-phase UPLC-MS/MS method is highly suitable for this purpose.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or an ion-pairing agent to improve peak shape and retention.[15][16]

-

Detection: Mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the selectivity and sensitivity needed to quantify the parent compound and detect potential degradants, even at low levels.

Part 3: Practical Recommendations for Handling and Storage

Based on the predicted physicochemical properties, the following best practices are recommended for researchers working with this compound:

-

Storage: The compound should be stored in a tightly sealed container, protected from light, under an inert atmosphere (nitrogen or argon), and at refrigerated temperatures (2–8 °C), as recommended by suppliers.[17][18]

-

Solvent Selection for Stock Solutions: For creating master stock solutions for biological screening, high-purity, anhydrous DMSO is the recommended solvent. Prepare solutions fresh when possible. For long-term storage of solutions, store at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles.

-

Experimental Handling: When conducting experiments, especially those involving heat or extended run times, protect solutions from light by using amber vials or wrapping glassware in aluminum foil.[9] Be mindful of potential degradation in protic or aqueous solvents; if their use is necessary, buffer the solution and use freshly prepared samples.

Conclusion

This compound is a valuable synthetic intermediate whose utility in drug discovery is directly tied to a thorough understanding of its physicochemical properties. While predicted to have low aqueous solubility, it is likely soluble in common polar aprotic and chlorinated organic solvents. The primary stability liability is the potential for photolytic and thermal de-iodination. Researchers must employ rigorous, validated methods to experimentally determine the precise solubility and stability profile of this compound within the context of their specific applications. The protocols and insights provided in this guide serve as a comprehensive framework for this essential characterization, ensuring the generation of reliable data and facilitating the progression of promising research programs.

References

- Thermal stability of N -heterocycle-stabilized iodanes – a systematic investig

- Zhdankin, V. V. (2014). Iodine Heterocycles. Experts@Minnesota.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- Boelke, A., et al. (2021).

- World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953.

- BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.

- BenchChem Technical Support Team. (2025). General Experimental Protocol for Determining Solubility. BenchChem.

- Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

- GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. GMP SOP.

- World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010.

- Al-Zoubi, R. M., et al. (2023).

- Larsson, M. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical and Phytopharmacological Research.

- Geng, L. D., et al. (2017). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- Zhdankin, V. V. (2014). Iodine Heterocycles.

- Zhang, J., et al. (2022).

- Zhang, J., et al. (2021).

- Smolecule. (n.d.). This compound. Smolecule.

- Allard, S., et al. (2009).

- Berdal, M., et al. (2021). Influence of pH on the ¹²⁵I-iodination () and ²¹¹At-astatination () of 4-chlorobenzeneboronic acid.

- Solubility of Things. (n.d.). Pyrazole. Solubility of Things.

- Lee, S. Y., & Paquette, J. (1999).

- Hill, S. S., et al. (2022). Effect of pH on iodine release.

- Welankiwar, A., et al. (2014). Photostability testing of pharmaceutical products.

- Evans, G. J., et al. (1994). The impact of organic compounds on pH and iodine volatility in nuclear reactor containment structures. Journal of Radioanalytical and Nuclear Chemistry.

- BenchChem. (2025). The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery. BenchChem.

- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH.

- Christensen, S. B., et al. (2014). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. Journal of Medicinal Chemistry.

- European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.

- Kariyawasam, H., et al. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.

- ChemicalBook. (n.d.). Pyrazole. ChemicalBook.

- Kariyawasam, H., et al. (2022). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.

- Chemdad. (n.d.). This compound. Chongqing Chemdad Co., Ltd.

- BenchChem Technical Support. (2025). Assessing the stability of 1-ethyl-4-iodo-5-methyl-1H-pyrazole in various solvents. BenchChem.

- Sigma-Aldrich. (n.d.). 5-Iodo-1-methyl-1H-pyrazole 97. Sigma-Aldrich.

Sources

- 1. Buy this compound | 6715-87-3 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Pyrazole | 288-13-1 [chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. database.ich.org [database.ich.org]

- 12. database.ich.org [database.ich.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. edaegypt.gov.eg [edaegypt.gov.eg]

- 15. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 18. 5-Iodo-1-methyl-1H-pyrazole 97 34091-51-5 [sigmaaldrich.com]

A Technical Guide to the ¹H and ¹³C NMR Spectra of 3,4-Diiodo-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Significance of 3,4-Diiodo-5-methyl-1H-pyrazole

This compound is a halogenated pyrazole derivative featuring two iodine atoms at the 3 and 4 positions and a methyl group at the 5 position of the pyrazole ring.[1] The presence of these substituents creates a unique electronic environment within the molecule, influencing its reactivity and potential biological activity.[1] Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1] The iodine substituents in this compound are particularly noteworthy as they can serve as versatile handles for further synthetic transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures.[1]

Accurate structural elucidation is paramount in the development of novel compounds for pharmaceutical and material science applications. NMR spectroscopy stands as a primary tool for this purpose, offering a detailed roadmap of the molecular framework. This guide will provide a comprehensive overview of the expected ¹H and ¹³C NMR spectral characteristics of this compound, empowering researchers to confidently identify and characterize this important synthetic building block.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For this compound, we anticipate three distinct signals corresponding to the N-H proton, the C5-methyl protons, and the absence of protons on the C3 and C4 positions of the pyrazole ring.

Predicted Chemical Shifts (δ)

The chemical shift of a proton is influenced by the electron density of its local environment. Electron-withdrawing groups, such as halogens, tend to deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield protons, shifting their signals to a lower chemical shift (upfield).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N-H | 12.0 - 13.0 | Broad Singlet | 1H | The N-H proton of the pyrazole ring is acidic and its chemical shift can be highly variable and concentration-dependent. In many pyrazole systems, this proton appears as a broad singlet in the downfield region.[3] |

| C5-CH₃ | 2.3 - 2.5 | Singlet | 3H | The methyl group at the C5 position is adjacent to the iodinated C4 and the N1 of the pyrazole ring. Its chemical shift will be influenced by the electronic effects of these neighboring groups.[2] |

Interpretation of Splitting Patterns

Spin-spin coupling, which results in the splitting of NMR signals, arises from the interaction of non-equivalent protons on adjacent carbon atoms. In the case of this compound, the methyl protons at C5 have no adjacent protons, and therefore, their signal is expected to be a singlet. The N-H proton signal is often broad due to quadrupole broadening from the adjacent nitrogen and rapid chemical exchange, and thus typically does not exhibit fine coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal.

Predicted Chemical Shifts (δ)

The chemical shifts of the carbon atoms in the pyrazole ring are significantly influenced by the substituents. The two iodine atoms are expected to have a pronounced effect on the chemical shifts of C3 and C4.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | 85 - 95 | The iodine atom at C3 will cause a significant upfield shift due to the "heavy atom effect," a phenomenon commonly observed for carbons bonded to heavier halogens. |

| C4 | 75 - 85 | Similar to C3, the iodine at C4 will induce a substantial upfield shift. The precise chemical shift will be influenced by the adjacent methyl group.[2] |

| C5 | 145 - 155 | The C5 carbon, bonded to the methyl group and two nitrogen atoms, is expected to be in a relatively downfield region. |

| CH₃ | 10 - 15 | The methyl carbon signal is anticipated in the typical aliphatic region. |

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra is crucial for accurate structural analysis. The following is a standardized protocol for the acquisition of ¹H and ¹³C NMR data for this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Common choices include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or acetone-d₆. The choice of solvent can influence the chemical shifts, particularly for the N-H proton.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0 ppm.

NMR Spectrometer Setup

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[2]

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei and shim the magnetic field to ensure homogeneity, which is critical for obtaining sharp spectral lines.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the spectral width, acquisition time, relaxation delay, and the number of scans. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.[2]

Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase Correction: Carefully phase the spectrum to ensure that all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Visualization of Molecular Structure and Workflow

To aid in the conceptualization of the molecular structure and the analytical workflow, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

Sources

The Strategic Functionalization of Di-iodinated Methyl Pyrazoles: A Technical Guide to Unlocking Their Synthetic Potential

Introduction: The Di-iodinated Methyl Pyrazole as a Versatile Synthetic Hub

In the landscape of modern medicinal and materials chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and functional materials. The strategic introduction of multiple, orthogonally reactive handles onto this core is a paramount objective for creating molecular diversity and fine-tuning physicochemical properties. Among these handles, the carbon-iodine (C-I) bond is preeminent due to its ideal reactivity in a vast array of palladium-, copper-, and nickel-catalyzed cross-coupling reactions.

This technical guide provides an in-depth exploration of the reactivity of di-iodinated methyl pyrazoles. Moving beyond a simple recitation of protocols, we will delve into the underlying principles governing their synthesis and, critically, the regioselective functionalization of their two distinct C-I bonds. As a Senior Application Scientist, my focus is to impart not just the "how," but the "why"—explaining the causality behind experimental choices to empower researchers to rationally design their own synthetic pathways. We will explore the subtle interplay of electronic effects, steric hindrance, and catalyst/ligand selection that allows for the controlled, stepwise derivatization of these powerful building blocks.

I. Synthesis of Di-iodinated Methyl Pyrazoles: Establishing the Core

The generation of di-iodinated methyl pyrazoles is the foundational step. The choice of iodination strategy directly dictates the substitution pattern and, consequently, the subsequent reactivity profile of the molecule. Two primary strategies dominate: electrophilic iodination and metallation-iodination.

Electrophilic Iodination

Direct electrophilic iodination of the pyrazole ring is a common and effective method. The C4 position of the pyrazole ring is inherently electron-rich and thus most susceptible to electrophilic attack. The C3 and C5 positions are comparatively electron-deficient.[1][2] Therefore, initial iodination typically occurs at C4. Introducing a second iodine atom requires more forcing conditions or a pre-activated substrate.

A robust method for the synthesis of 1-methyl-3,4,5-triiodopyrazole involves treating 1-methylpyrazole with iodine in the presence of an oxidizing agent like potassium persulfate. This approach can be adapted to yield di-iodinated species by controlling stoichiometry, though mixtures can result.[3] A common precursor, 4-iodopyrazole, can be synthesized by treating pyrazole with iodine and a base, and subsequently methylated to give 1-methyl-4-iodopyrazole.[4] Further iodination of this intermediate can then be pursued.

Protocol 1: Synthesis of 1-Methyl-4,5-diiodo-1H-pyrazole via Iodination of 1-Methyl-5-iodopyrazole

This protocol is a representative procedure adapted from methods for iodinating pyrazole systems.[5]

Step 1: Synthesis of 1-Methyl-5-iodopyrazole (Intermediate)

-

To a solution of 1-methylpyrazole (1.0 equiv) in tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv) dropwise. The remarkable acidity of the C5-proton facilitates this regioselective lithiation.[5][6]

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add a solution of iodine (I₂) (1.2 equiv) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 1-methyl-5-iodopyrazole.

Step 2: Iodination at the C4 Position

-

To a solution of 1-methyl-5-iodopyrazole (1.0 equiv) in acetonitrile, add N-Iodosuccinimide (NIS) (1.1 equiv).

-

Heat the reaction mixture to 80-85 °C and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.[5]

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by flash column chromatography to afford 4,5-diiodo-1-methyl-1H-pyrazole.

Synthesis Workflow

The logical flow for synthesizing a di-iodinated methyl pyrazole is depicted below. The choice between direct di-iodination and a stepwise approach depends on the desired isomer and the availability of starting materials.

II. Regioselective Cross-Coupling: A Tale of Two Iodines

With a di-iodinated methyl pyrazole in hand, the critical challenge becomes the selective functionalization of one C-I bond over the other. The reactivity of a given C-I bond is governed by a combination of steric and electronic factors.

-

Electronic Effects: The pyrazole ring has a non-uniform electron distribution. The C4 position is the most electron-rich, while C3 and C5 are more electron-deficient.[1][2] In the context of the rate-limiting oxidative addition step in many cross-coupling reactions, a more electron-deficient C-I bond is generally more reactive.[7] Therefore, one would predict a reactivity order of C5-I > C3-I > C4-I. The electron-donating methyl group at N1 further influences this, generally increasing the electron density of the ring.

-

Steric Effects: Steric hindrance around a C-I bond can significantly impede the approach of the bulky palladium catalyst complex, slowing the rate of oxidative addition.[8] For a 4,5-diiodo-1-methylpyrazole, the C5-I bond is adjacent to the N-methyl group, creating more steric congestion than at the C4 position. For a 3,4-diiodo-1-methylpyrazole, the C3-I bond is similarly hindered by the N-methyl group.

The interplay of these effects means that regioselectivity can often be controlled by judicious selection of the reaction conditions, particularly the palladium catalyst and its associated ligands.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerhouse for creating carbon-carbon bonds. In di-iodinated systems, achieving mono-arylation requires careful control to prevent over-reaction to the di-aryl product.[5]

Causality of Experimental Choices:

-

Catalyst/Ligand: The choice of phosphine ligand is critical for controlling selectivity. Bulky, electron-rich monodentate ligands (e.g., XPhos, SPhos) often favor reaction at the less sterically hindered position. Bidentate ligands (e.g., dppf) can exhibit different selectivities. In some dihaloheterocyclic systems, specific ligands have been shown to invert the "innate" reactivity, favoring the sterically more encumbered but electronically more active site.[9][10]

-

Stoichiometry: Using a slight deficiency or an equimolar amount of the boronic acid (e.g., 0.95-1.0 equivalents) relative to the di-iodo pyrazole is a crucial strategy to favor mono-coupling over di-coupling.

-

Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction time can help to stop the reaction after the first coupling has occurred, preventing the second, typically slower, coupling.

Protocol 2: Selective Mono-Arylation of 4,5-Diiodo-1-methyl-1H-pyrazole via Suzuki Coupling

This protocol is designed to favor mono-coupling at the more reactive C5 position, based on general principles of Suzuki reactions on dihaloarenes.[11][12]

-

To a microwave vial, add 4,5-diiodo-1-methyl-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.0 equiv), and cesium carbonate (Cs₂CO₃) (2.5 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a suitable solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Seal the vial and heat the reaction mixture to 80-90 °C. Monitor the reaction closely by TLC or LC-MS.

-

Upon consumption of the starting material and formation of the mono-coupled product (typically 1-4 hours), cool the reaction to room temperature.

-

Dilute with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography. Elution with a gradient of ethyl acetate in hexanes will typically separate the desired mono-arylated product from any remaining starting material and the di-arylated byproduct.

Table 1: Representative Suzuki Coupling Data for Iodo-Pyrazoles

| Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 (MW) | 10 min | >95 | [13] |

| 1-Aryl-3-CF₃-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ (30) | K₂CO₃ | THF/H₂O | Reflux | 48 h | 56 | [5][6] |

| 1-Aryl-3-CF₃-5-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ (30) | K₂CO₃ | THF/H₂O | Reflux | 48 h | 62 |[5][6] |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to alkynyl-substituted pyrazoles, which are themselves versatile intermediates for further transformations. The reaction mechanism involves synergistic palladium and copper catalytic cycles.[14]

Causality of Experimental Choices:

-

Catalyst System: The standard PdCl₂(PPh₃)₂/CuI system is often effective. The choice of phosphine ligand on the palladium can influence regioselectivity in di-iodinated systems, with monodentate ligands sometimes favoring one position and bidentate ligands another.[14]

-

Base and Solvent: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and a co-solvent with THF or DMF.

-

Reactivity Order: In di-iodinated systems, the more electron-deficient C-I bond is generally expected to react preferentially. For example, in 5-chloro-4-iodopyrazoles, the Sonogashira coupling occurs selectively at the C4-I bond.[14] This suggests that in a 4,5-diiodo system, the C5-I bond would be more reactive, while in a 3,4-diiodo system, the C4-I might be more reactive depending on the substituent at C5.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Application of the Sonogashira Method in the Synthesis of Heterocyclic Compounds | Semantic Scholar [semanticscholar.org]

- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 4. Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction [mdpi.com]

- 6. research.rug.nl [research.rug.nl]

- 7. researchgate.net [researchgate.net]

- 8. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 9. tsijournals.com [tsijournals.com]

- 10. Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Applications of 3,4-Diiodo-5-methyl-1H-pyrazole in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Densely Functionalized Heterocycle

In the landscape of modern organic synthesis and drug discovery, the pyrazole nucleus stands as a privileged scaffold, underpinning the structure of numerous pharmaceuticals and functional materials.[1] Among the vast family of pyrazole derivatives, 3,4-Diiodo-5-methyl-1H-pyrazole emerges as a particularly powerful and versatile building block. Its densely functionalized core, featuring two orthogonally reactive iodine atoms and a methyl group, offers a unique platform for the strategic construction of complex molecular architectures.[2] The presence of two iodine substituents, known for their excellent leaving group ability in cross-coupling reactions, allows for sequential and regioselective functionalization, paving the way for the synthesis of diverse libraries of compounds.[2][3] This guide provides a comprehensive overview of the applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions for the development of novel therapeutic agents and advanced materials.

Core Reactivity: A Gateway to Molecular Diversity through Cross-Coupling Reactions

The synthetic utility of this compound is primarily rooted in its susceptibility to palladium-catalyzed cross-coupling reactions. The differential reactivity of the iodine atoms at the C3 and C4 positions can be exploited to achieve selective functionalization, although in many cases, the focus is on disubstitution to create highly decorated pyrazole cores. The most prominent of these transformations are the Sonogashira and Suzuki-Miyaura coupling reactions.

The Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira reaction, a robust method for the formation of C(sp²)-C(sp) bonds, is a cornerstone in the application of this compound.[4] This reaction enables the introduction of various alkynyl moieties onto the pyrazole scaffold, which are valuable functionalities in medicinal chemistry and materials science.[4]

Conceptual Workflow for Sonogashira Coupling:

References

An In-Depth Technical Guide to the Safe Handling of 3,4-Diiodo-5-methyl-1H-pyrazole for Research and Development

This guide provides comprehensive safety protocols and handling instructions for 3,4-Diiodo-5-methyl-1H-pyrazole, a key intermediate in medicinal chemistry and materials science.[1] Developed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-tested insights to ensure the safe and effective use of this compound in a laboratory setting.

Compound Identification and Physicochemical Properties

This compound is a halogenated pyrazole derivative with the molecular formula C4H4I2N2.[1] Its structure, characterized by two iodine atoms and a methyl group on the pyrazole ring, makes it a valuable building block in organic synthesis.[1]

| Property | Value | Source |

| CAS Number | 6715-87-3 | [2] |

| Molecular Formula | C4H4I2N2 | [1][2] |

| Molecular Weight | 333.9 g/mol | [2] |

| Melting Point | 178-181 °C | [2] |

| Boiling Point | 374.8±42.0 °C (Predicted) | [2] |

| Density | 2.750±0.06 g/cm3 (Predicted) | [2] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |

Hazard Identification and Toxicological Profile

-

Acute Oral Toxicity : Pyrazole derivatives can be harmful if swallowed.[3][4]

-

Skin Irritation : Causes skin irritation.[4]

-

Serious Eye Damage/Irritation : Can cause serious eye irritation or damage.[3][4][5]

-

Respiratory Irritation : May cause respiratory irritation.[5]

It is crucial to handle this compound with the assumption that it possesses these hazards. The toxicological properties have not been fully investigated, and therefore, it should be handled with care.[6]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical. The following measures are recommended based on the known hazards of similar compounds:

-

If Swallowed : Immediately call a POISON CENTER or doctor.[3] Rinse mouth.[3] Do NOT induce vomiting.[3]

-

If on Skin : Wash with plenty of soap and water.[3][6] If skin irritation occurs, get medical advice/attention.[6] Take off contaminated clothing and wash it before reuse.[7]

-

If in Eyes : Rinse cautiously with water for several minutes.[5][6][7] Remove contact lenses, if present and easy to do. Continue rinsing.[5][6][7] If eye irritation persists, get medical advice/attention.[3][5][6]

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing.[7] If breathing is difficult, give oxygen.[5]

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize risk.

Engineering Controls and Personal Protective Equipment (PPE)

A well-ventilated laboratory with functioning chemical fume hoods is essential. Ensure that eyewash stations and safety showers are readily accessible.[5][6][8]

| PPE | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or goggles (conforming to EN166 or NIOSH standards) | [5][6][7] Protects against splashes and airborne particles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | [3][5] Prevents skin contact. |

| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes | [5] Minimizes skin exposure. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | [6] Protects against inhalation of dust. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe dust.[3]

-

Wash hands thoroughly after handling.[3]

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

Storage Conditions

Proper storage is crucial for maintaining the stability and integrity of the compound.

-

Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2]

-

Protect from UV radiation and sunlight.[3]

-

Store away from incompatible materials, such as strong oxidizing agents.[5][6]

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is essential for safe handling and experimental design.

-

Chemical Stability : Stable under normal conditions.[5]

-

Conditions to Avoid : Incompatible products, excess heat, and dust formation.[5]

-

Hazardous Decomposition Products : Under fire conditions, this compound may decompose to produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen iodide.[5][6]

-

Reactivity Profile : The iodine substituents are good leaving groups, making the compound reactive in nucleophilic substitution and cross-coupling reactions, such as the Sonogashira reaction.[1]

Experimental Workflow: A Generalized Protocol for Handling

The following workflow outlines the key steps for safely handling this compound in a typical laboratory experiment.

Caption: A generalized workflow for the safe handling of solid this compound in a laboratory setting.

Spillage and Waste Disposal

In the event of a spill, immediately evacuate the area and eliminate all ignition sources.[3] Wear appropriate PPE, including respiratory protection.[3] Sweep up the spilled material and place it into a suitable container for disposal.[5] Avoid generating dust.[5]

Dispose of waste materials in accordance with local, state, and federal regulations.[3][4][7] Do not allow the material to enter drains or waterways.[3]

Conclusion

This compound is a valuable research chemical with a manageable hazard profile when handled with the appropriate precautions. This guide provides a framework for its safe use, emphasizing the importance of engineering controls, personal protective equipment, and a thorough understanding of its chemical properties. By adhering to these guidelines, researchers can minimize risks and foster a safe and productive laboratory environment.

References

A Comprehensive Technical Guide to 3,4-Diiodo-5-methyl-1H-pyrazole for Advanced Research and Development

This guide provides an in-depth technical overview of 3,4-Diiodo-5-methyl-1H-pyrazole, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, commercial availability, synthesis, and significant applications, with a focus on enabling its effective use in the laboratory.

Introduction to a Versatile Synthetic Intermediate

This compound (CAS No. 6715-87-3) is a halogenated pyrazole derivative that has garnered significant interest in medicinal chemistry and material science.[1] Its structure, featuring two iodine atoms at the 3 and 4 positions and a methyl group at the 5 position of the pyrazole ring, makes it a highly versatile intermediate for organic synthesis.[1] The presence of two iodine atoms, which are excellent leaving groups, allows for sequential and regioselective functionalization through various cross-coupling reactions. This property is invaluable for the construction of complex molecular architectures and the exploration of structure-activity relationships in drug discovery programs.

The pyrazole scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of iodine atoms enhances the synthetic utility of the pyrazole core, providing a handle for creating diverse libraries of compounds for screening and development.

Commercial Availability and Specifications